4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide
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Overview
Description
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a 5-methyl-1H-1,2,3-triazol-1-yl group and a thiazol-2-yl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, biology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide typically involves a multi-step process:
Formation of 5-methyl-1H-1,2,3-triazole:
Synthesis of thiazol-2-ylamine: This involves the reaction of thioamides with α-haloketones.
Coupling Reaction: The final step involves coupling the 5-methyl-1H-1,2,3-triazole and thiazol-2-ylamine with a benzoyl chloride derivative under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamide: Lacks the methyl and thiazolyl groups, resulting in different chemical and biological properties.
N-(thiazol-2-yl)benzamide: Does not contain the triazole moiety, which may affect its reactivity and applications.
Uniqueness
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide is unique due to the presence of both the 5-methyl-1H-1,2,3-triazole and thiazol-2-yl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(5-methyltriazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-9-8-15-17-18(9)11-4-2-10(3-5-11)12(19)16-13-14-6-7-20-13/h2-8H,1H3,(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEWPCYZWURFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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